2-(3,4-Diethoxyphenyl)-2-methylpropansäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

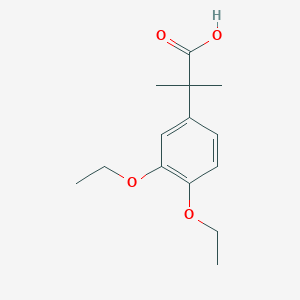

2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid is an organic compound belonging to the class of aromatic carboxylic acids It features a phenyl ring substituted with two ethoxy groups at the 3 and 4 positions, and a methylpropanoic acid moiety at the 2 position

Wissenschaftliche Forschungsanwendungen

2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various aromatic compounds and intermediates in organic synthesis.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving aromatic carboxylic acids.

Medicine: Research into its potential therapeutic properties, including anti-inflammatory and analgesic effects, is ongoing.

Industry: It is utilized in the production of specialty chemicals, dyes, and pharmaceuticals.

Wirkmechanismus

Target of Action

A structurally similar compound, 3-(3,4-dimethoxyphenyl)propanoic acid, has been reported to interact withAromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are precursors for several neurotransmitters and hormones.

Mode of Action

Based on its structural similarity to other phenylpropanoic acids , it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions

Biochemical Pathways

Given its potential interaction with aromatic-amino-acid aminotransferase , it may influence the metabolism of aromatic amino acids and subsequently affect the synthesis of various neurotransmitters and hormones.

Pharmacokinetics

Similar compounds like 3-(3,4-dimethoxyphenyl)propanoic acid have been reported to lack data on absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance

Result of Action

Given its potential interaction with Aromatic-amino-acid aminotransferase , it may influence the levels of various neurotransmitters and hormones, potentially affecting neurological and endocrine functions.

Biochemische Analyse

Cellular Effects

The effects of 2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, certain short-chain fatty acid derivatives, which are structurally similar to 2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid, have been shown to stimulate cell proliferation and induce the activation of specific signaling pathways such as STAT-5 . These effects highlight the potential of 2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid in regulating cellular activities.

Molecular Mechanism

At the molecular level, 2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s structure allows it to interact with aromatic-amino-acid aminotransferase, influencing its activity . Additionally, 2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid can induce changes in gene expression, further affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that compounds similar to 2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid can undergo complex reactions during degradation, affecting their biochemical properties . Understanding these temporal effects is essential for optimizing the use of this compound in research.

Dosage Effects in Animal Models

The effects of 2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing toxicity. At higher doses, it may lead to adverse effects or toxicity. For example, studies on similar compounds have shown that their effects can be dose-dependent, with higher doses leading to increased toxicity . Understanding the dosage effects is crucial for determining the safe and effective use of 2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid.

Metabolic Pathways

2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound can be metabolized through pathways involving aromatic-amino-acid aminotransferase . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes in cells.

Transport and Distribution

The transport and distribution of 2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid within cells and tissues are essential for its activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Understanding these interactions is crucial for determining the localization and accumulation of 2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid within cells .

Subcellular Localization

The subcellular localization of 2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding the subcellular localization of 2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid is essential for elucidating its role in cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid typically involves the alkylation of 3,4-diethoxybenzene with a suitable alkyl halide, followed by carboxylation. One common method includes the Friedel-Crafts alkylation of 3,4-diethoxybenzene with 2-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of 2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled and reused is also a common practice to enhance the sustainability of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, where substituents such as halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated, nitrated, or alkylated derivatives.

Vergleich Mit ähnlichen Verbindungen

3,4-Dimethoxyphenylacetic acid: Similar in structure but with methoxy groups instead of ethoxy groups.

3,4-Diethoxyphenethylamine: An analogue with an ethylamine group instead of a carboxylic acid.

3,4-Dimethoxyphenethylamine: Similar to 3,4-Diethoxyphenethylamine but with methoxy groups.

Uniqueness: 2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid is unique due to the presence of both ethoxy groups and a methylpropanoic acid moiety, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Eigenschaften

IUPAC Name |

2-(3,4-diethoxyphenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-5-17-11-8-7-10(9-12(11)18-6-2)14(3,4)13(15)16/h7-9H,5-6H2,1-4H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTETWGOVNGTOFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)(C)C(=O)O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1373778.png)